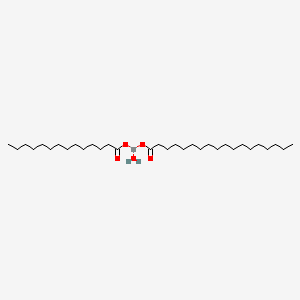
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio es un complejo compuesto organoaluminio con la fórmula molecular C32H64AlO5. Este compuesto se caracteriza por la presencia de ligandos octadecanoato (estearato) y tetradecanoato (miristato) coordinados a un centro de aluminio.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio se puede sintetizar a través de la reacción de alcóxidos de aluminio con ácidos grasos. La reacción general implica los siguientes pasos:
Preparación de Alcóxido de Aluminio: El isopropóxido de aluminio se utiliza comúnmente como material de partida.
Reacción con Ácidos Grasos: El alcóxido de aluminio se hace reaccionar con ácido octadecanoico (ácido esteárico) y ácido tetradecanoico (ácido mirístico) en condiciones controladas. La reacción generalmente ocurre en una atmósfera inerte para evitar la oxidación.
Métodos de Producción Industrial
En entornos industriales, la producción de hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio implica reactores a gran escala donde las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, se controlan meticulosamente para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
Hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos de aluminio y derivados de ácidos grasos correspondientes.
Sustitución: Pueden ocurrir reacciones de intercambio de ligandos donde los ligandos octadecanoato y tetradecanoato son reemplazados por otros carboxilatos o alcóxidos.
Hidrólisis: En presencia de agua, el compuesto se hidroliza para formar hidróxido de aluminio y ácidos grasos libres.
Reactivos y Condiciones Comunes
Oxidación: Oxígeno u otros agentes oxidantes a temperaturas elevadas.
Sustitución: Ácidos carboxílicos o alcoholes en presencia de un catalizador.
Hidrólisis: Agua o soluciones acuosas en condiciones ambientales.
Principales Productos Formados
Oxidación: Óxidos de aluminio y derivados de ácidos grasos.
Sustitución: Nuevos compuestos organoaluminio con diferentes ligandos.
Hidrólisis: Hidróxido de aluminio y ácidos grasos libres.
Aplicaciones Científicas De Investigación
Hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en síntesis orgánica y reacciones de polimerización.
Biología: Se investiga por su potencial como agente de entrega para moléculas bioactivas.
Medicina: Se explora por sus propiedades antimicrobianas y su posible uso en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de recubrimientos, lubricantes y como aditivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo por el cual el hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio ejerce sus efectos implica la interacción del centro de aluminio con varios objetivos moleculares. El átomo de aluminio puede coordinarse con diferentes grupos funcionales, facilitando reacciones catalíticas o mejorando la estabilidad de los compuestos bioactivos. Los ligandos de ácidos grasos juegan un papel en la modulación de la solubilidad y la reactividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Estearato de Aluminio: Contiene solo ligandos octadecanoato.
Miristato de Aluminio: Contiene solo ligandos tetradecanoato.
Isopropóxido de Aluminio: Un alcóxido de aluminio sin ligandos de ácidos grasos.
Unicidad
Hidróxido(octadecanoato-O)(tetradecanoato-O)aluminio es único debido a la presencia de ambos ligandos octadecanoato y tetradecanoato, que confieren propiedades químicas distintas y posibles aplicaciones. La combinación de estos ligandos permite un rango más amplio de reactividad y funcionalidad en comparación con los compuestos con solo un tipo de ligando.
Propiedades
Número CAS |
94266-19-0 |
|---|---|
Fórmula molecular |
C32H64AlO5 |
Peso molecular |
555.8 g/mol |
InChI |
InChI=1S/C18H36O2.C14H28O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);;1H2/q;;+2;/p-2 |
Clave InChI |
WCZLODCTPGJZLF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















